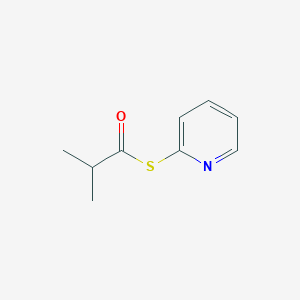
Diethyl (4,5-dihydroxypentyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (4,5-dihydroxypentyl)propanedioate is an organic compound that belongs to the class of diesters It is structurally characterized by the presence of two ethyl ester groups attached to a propanedioate backbone, with a 4,5-dihydroxypentyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4,5-dihydroxypentyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification steps, such as distillation or recrystallization, are employed to isolate the final product.
化学反応の分析
Types of Reactions
Diethyl (4,5-dihydroxypentyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 4,5-dihydroxypentyl side chain can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, such as transesterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Acid or base catalysts are often used in transesterification reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield ketones or aldehydes.
Reduction: Reduction of the ester groups can produce diols.
Substitution: Transesterification can result in the formation of different ester derivatives.
科学的研究の応用
Diethyl (4,5-dihydroxypentyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of diethyl (4,5-dihydroxypentyl)propanedioate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl groups can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active compounds. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its use .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler diester with two ethyl ester groups attached to a propanedioate backbone.
Diethyl 2,2-dimethylmalonate: A diester with two ethyl ester groups and a 2,2-dimethyl substitution on the propanedioate backbone.
Uniqueness
Diethyl (4,5-dihydroxypentyl)propanedioate is unique due to the presence of the 4,5-dihydroxypentyl side chain, which imparts additional functional groups and reactivity compared to simpler diesters. This structural feature allows for a wider range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
特性
CAS番号 |
83532-93-8 |
|---|---|
分子式 |
C12H22O6 |
分子量 |
262.30 g/mol |
IUPAC名 |
diethyl 2-(4,5-dihydroxypentyl)propanedioate |
InChI |
InChI=1S/C12H22O6/c1-3-17-11(15)10(12(16)18-4-2)7-5-6-9(14)8-13/h9-10,13-14H,3-8H2,1-2H3 |
InChIキー |
OOEDDVZJCAHFGO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCC(CO)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


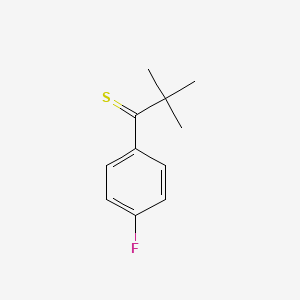

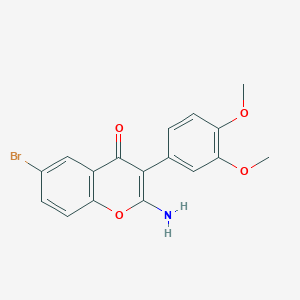
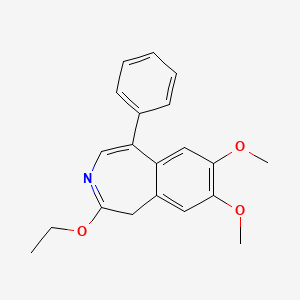
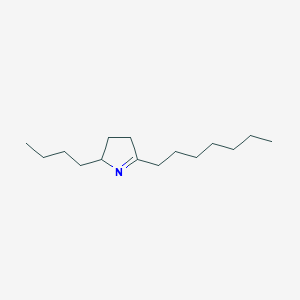
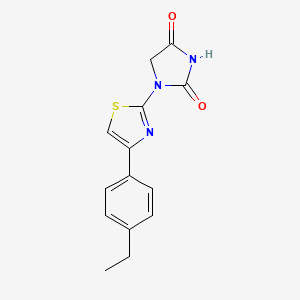
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
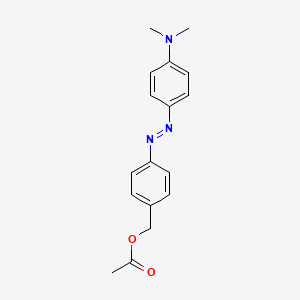

![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
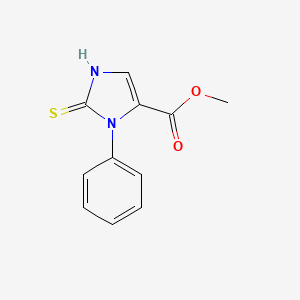
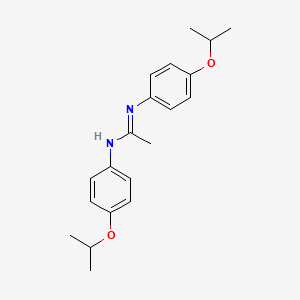
propanedioate](/img/structure/B14429364.png)
